molecular formula C8H7ClOS B075095 4-(Methylthio)benzoyl chloride CAS No. 1442-06-4

4-(Methylthio)benzoyl chloride

Cat. No.: B075095
CAS No.: 1442-06-4
M. Wt: 186.66 g/mol
InChI Key: MIEJPWILCQAQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)benzoyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzoyl chloride, where a methylthio group is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(methylthio)benzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) by-product.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

Scientific Research Applications

4-(Methylthio)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The methylthio group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a methylthio group.

    4-Fluorobenzoyl chloride: Contains a fluorine atom in place of the methylthio group.

    4-Bromobenzoyl chloride: Contains a bromine atom in place of the methylthio group.

Uniqueness

4-(Methylthio)benzoyl chloride is unique due to the presence of the methylthio group, which imparts distinct chemical properties. The methylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional functionalization options compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

4-methylsulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJPWILCQAQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162650
Record name 4-(Methylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442-06-4
Record name 4-(Methylthio)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001442064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)benzoyl chloride
Reactant of Route 5
4-(Methylthio)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)benzoyl chloride
Customer
Q & A

Q1: What is the role of 4-(Methylthio)benzoyl chloride in the synthesis of Enoximone?

A: this compound serves as a crucial building block in the synthesis of Enoximone []. The research paper describes a synthetic route where this compound undergoes a Friedel-Crafts acylation reaction with 4-methyl-1H-imidazol-2(3H)-one. This reaction leads to the formation of Enoximone.

Q2: What are the advantages of the synthetic process described in the research paper for Enoximone production using this compound?

A: The paper highlights several advantages of this particular synthetic route []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.